- A unique single carboxylate-bridged spin-frustrated chiral Mn(II) metallatriangle, Dalton Transactions, 2010, 39(42), 10286-10292

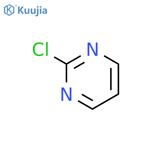

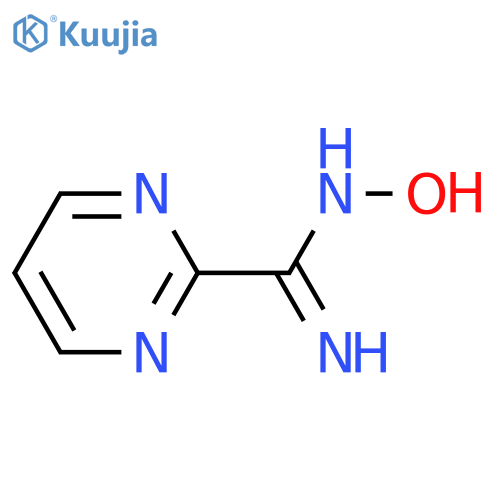

Cas no 90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide)

90993-49-0 structure

Productnaam:(Z)-N'-hydroxypyrimidine-2-carboximidamide

CAS-nummer:90993-49-0

MF:C5H6N4O

MW:138.127339839935

MDL:MFCD09751609

CID:799080

PubChem ID:135568469

(Z)-N'-hydroxypyrimidine-2-carboximidamide Chemische en fysische eigenschappen

Naam en identificatie

-

- N-Hydroxypyrimidine-2-carboximidamide

- Pyrimidine-2-carboxamidoxime

- 2-Pyrimidinecarboximidamide,N-hydroxy-

- N‐HYDROXY‐2‐PYRIMIDINECARBOXIMIDAMIDE

- N'-Hydroxypyrimidine-2-carboximidamide

- 2-pyrimidineamidoxime

- N-Hydroxy-2-pyrimidinecarboximidamide

- N'-hydroxy-pyrimidine-2-carboxamidine

- pyrimidine-2-carboxamide oxime

- 2-Pyrimidinecarboxamidoxime (7CI)

- N-Hydroxy-2-pyrimidinecarboximidamide (ACI)

- N′-Hydroxypyrimidine-2-carboximidamide

- n'-hydroxy-2-pyrimidinecarboximidamide

- F2195-0001

- LS-04712

- Z441830520

- SCHEMBL641368

- 90993-49-0

- AKOS001489689

- AKOS022185591

- 1396764-45-6

- 2-pyrimidinecarboximidamide, N'-hydroxy-

- EN300-45092

- (Z)-N'-hydroxypyrimidine-2-carboximidamide

- ALBB-014815

-

- MDL: MFCD09751609

- Inchi: 1S/C5H6N4O/c6-4(9-10)5-7-2-1-3-8-5/h1-3,10H,(H2,6,9)

- InChI-sleutel: MTMYDZFBFHZRIJ-UHFFFAOYSA-N

- LACHT: N=C(C1N=CC=CN=1)NO

Berekende eigenschappen

- Exacte massa: 138.05400

- Monoisotopische massa: 138.054

- Aantal isotopen atomen: 0

- Aantal waterstofbonddonors: 2

- Aantal waterstofbondacceptatoren: 5

- Zware atoomtelling: 10

- Aantal draaibare bindingen: 0

- Complexiteit: 228

- Aantal covalent gebonden eenheden: 1

- Gedefinieerd atoomstereocentrumaantal: 0

- Ongedefinieerd atoomstereocentrumaantal: 0

- Gedefinieerd stereocenter aantal obligaties: 1

- Ongedefinieerd stereocenter aantal bindingen: 0

- Topologisch pooloppervlak: 79.8A^2

- XLogP3: -0.9

Experimentele eigenschappen

- Kleur/vorm: No data available

- Dichtheid: 1.5±0.1 g/cm3

- Smeltpunt: 230-235℃

- Kookpunt: 410.9±28.0 °C at 760 mmHg

- Vlampunt: 202.3±24.0 °C

- Brekindex: 1.68

- PSA: 84.39000

- LogboekP: 0.27140

- Dampfdruk: 0.0±1.0 mmHg at 25°C

(Z)-N'-hydroxypyrimidine-2-carboximidamide Beveiligingsinformatie

- Signaalwoord:warning

- Gevaarverklaring: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

-

Waarschuwingsverklaring:

P264 wash thoroughly after treatment

p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks

p305 if in eyes

p351 rinse carefully with water for a few minutes

p338 remove contact lenses (if any) and easy to operate, continue rinsing

p337 if eye irritation persists

p313 get medical advice / care - Veiligheidsinstructies: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Opslagvoorwaarde:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(Z)-N'-hydroxypyrimidine-2-carboximidamide Prijsmeer >>

| Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1054418-5g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 5g |

$975 | 2023-09-04 | |

| eNovation Chemicals LLC | Y1054418-1g |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 97% | 1g |

$85 | 2024-06-06 | |

| TRC | H909930-10mg |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 10mg |

$ 50.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1141059-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 97% | 1g |

¥ƅƻƠ | 2023-07-25 | |

| Life Chemicals | F2195-0001-1g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$28.0 | 2023-11-21 | |

| Chemenu | CM275837-1g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 1g |

$74 | 2024-07-20 | |

| Life Chemicals | F2195-0001-10g |

(Z)-N'-hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 10g |

$195.0 | 2023-11-21 | |

| Chemenu | CM275837-25g |

N-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 25g |

$303 | 2021-08-18 | |

| A2B Chem LLC | AH82137-5g |

N'-Hydroxypyrimidine-2-carboximidamide |

90993-49-0 | 95% | 5g |

$100.00 | 2024-05-20 | |

| Aaron | AR00GSCL-250mg |

2-Pyrimidinecarboximidamide,N-hydroxy- |

90993-49-0 | 95% | 250mg |

$14.00 | 2025-01-24 |

(Z)-N'-hydroxypyrimidine-2-carboximidamide Productiemethode

Productiemethode 1

Reactievoorwaarden

1.1 Reagents: Dabco Solvents: Dimethyl sulfoxide ; rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

1.2 Reagents: Hydroxyamine hydrochloride ; 20 h, rt

Referentie

Productiemethode 2

Reactievoorwaarden

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, reflux

1.2 Solvents: Ethanol ; rt; 2 h, reflux

Referentie

- Use of 2-pyrimidineamidoxime to generate polynuclear homo-/heterometallic assemblies: synthesis, crystal structures and magnetic study with theoretical investigations on the exchange mechanism, Dalton Transactions, 2010, 39(41), 9766-9778

Productiemethode 3

Reactievoorwaarden

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

1.2 Solvents: Ethanol ; rt; 2 h, rt → reflux

Referentie

- Structural variation from trinuclears to 1D chains: Syntheses, structures and properties, Applied Organometallic Chemistry, 2019, 33(4),

Productiemethode 4

Reactievoorwaarden

1.1 Reagents: Triethylamine , Hydroxyamine hydrochloride Solvents: Methanol ; overnight, rt

Referentie

- Potent and Selective Nonpeptidic Inhibitors of Procollagen C-Proteinase, Journal of Medicinal Chemistry, 2007, 50(15), 3442-3456

Productiemethode 5

Reactievoorwaarden

1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Water ; rt; 14 h, 70 °C; 70 °C → rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

1.2 Reagents: Sodium chloride Solvents: Water ; rt

Referentie

- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805

Productiemethode 6

Reactievoorwaarden

1.1 Reagents: Sodium bicarbonate , Hydroxylamine Solvents: Ethanol , Water

Referentie

- Synthesis, molecular docking, and biological testing of new selective inhibitors of glycogen synthase kinase 3β, Pharmaceutical Chemistry Journal, 2009, 43(3), 148-153

Productiemethode 7

Reactievoorwaarden

1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol ; 30 min, rt

1.2 2 h, reflux

1.2 2 h, reflux

Referentie

- Structure-based bioisosterism design, synthesis, insecticidal activity and structure-activity relationship (SAR) of anthranilic diamide analogues containing 1,2,4-oxadiazole rings, Pest Management Science, 2017, 73(5), 917-924

Productiemethode 8

Reactievoorwaarden

1.1 Reagents: Hydroxyamine hydrochloride , Diisopropylethylamine Solvents: Ethanol ; reflux

Referentie

- Ethionamide Boosters. 2. Combining Bioisosteric Replacement and Structure-Based Drug Design To Solve Pharmacokinetic Issues in a Series of Potent 1,2,4-Oxadiazole EthR Inhibitors, Journal of Medicinal Chemistry, 2012, 55(1), 68-83

(Z)-N'-hydroxypyrimidine-2-carboximidamide Raw materials

(Z)-N'-hydroxypyrimidine-2-carboximidamide Preparation Products

(Z)-N'-hydroxypyrimidine-2-carboximidamide Gerelateerde literatuur

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Kenneth R. Seddon,Geetha Srinivasan,Małgorzata Swadźba-Kwaśny,Anthony R. Wilson Phys. Chem. Chem. Phys., 2013,15, 4518-4526

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

-

Rong Ding,Tingting Yan,Yi Wang,Yan Long,Guangyin Fan Green Chem., 2021,23, 4551-4559

90993-49-0 ((Z)-N'-hydroxypyrimidine-2-carboximidamide) Gerelateerde producten

- 852144-70-8(N-(4-bromophenyl)-2-{5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-ylsulfanyl}acetamide)

- 1007683-76-2(4-{3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl}-7-hydroxy-8-methyl-2H-chromen-2-one)

- 2034404-75-4(2-(2,6-dioxopiperidin-1-yl)-N-(5-methyl-1,2-oxazol-4-yl)methylethane-1-sulfonamide)

- 2680723-71-9(benzyl N-4-(fluorosulfonyl)-3-methoxyphenylcarbamate)

- 1531506-12-3(5-amino-3-fluoro-2-methylbenzene-1-sulfonamide)

- 2138309-06-3(1-[(3,5-dimethylphenyl)methyl]-1H-imidazol-4-amine)

- 1356780-84-1(2-cyano-3-[5-(piperidin-1-yl)furan-2-yl]-N-(1,3-thiazol-2-yl)prop-2-enamide)

- 1691742-95-6(5-fluoro-2-(2-methylbut-3-yn-2-yl)aminopyridine-3-carboxylic acid)

- 1387563-11-2(4-Fluoro-2-(1,3-thiazol-4-yl)phenol)

- 2171354-75-7(2-{1-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoylpyrrolidin-2-yl}acetic acid)

Aanbevolen leveranciers

Synrise Material Co. Ltd.

Goudlid

CN Leverancier

Bulk

Hebei Ganmiao New material Technology Co., LTD

Goudlid

CN Leverancier

Bulk

Enjia Trading Co., Ltd

Goudlid

CN Leverancier

Bulk

Jiangsu Xinsu New Materials Co., Ltd

Goudlid

CN Leverancier

Bulk

钜澜化工科技(青岛)有限公司

Goudlid

CN Leverancier

Bulk